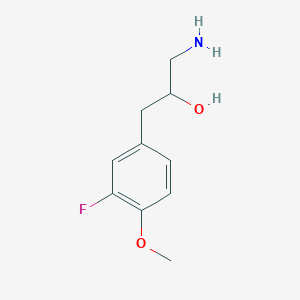
1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H14FNO2. It is a chiral molecule, often used in research and development due to its unique chemical properties. The compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group on the propan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluoro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Results in the replacement of the fluoro group with other functional groups.
Scientific Research Applications
1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methoxy groups enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(4-methoxyphenyl)propan-2-ol
- 1-Amino-3-(3,4-difluorophenyl)propan-2-ol
- 1-Amino-3-(3-chloro-4-methoxyphenyl)propan-2-ol
Uniqueness
1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
1-amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8,13H,4,6,12H2,1H3 |
InChI Key |
VVWYCYFRJHZTFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(CN)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















